Hydrogen-Bond Donor Count Doubled Versus Non-Aminated Bromophenoxy Alcohols: Implications for Target Engagement and Solubility
The target compound possesses two hydrogen-bond donor (HBD) groups (aromatic NH₂ and terminal OH), compared with only one HBD (terminal OH) in the closest non-aminated comparator, 5-(3-bromophenoxy)pentan-1-ol. This difference is quantitatively reflected in the computed topological polar surface area (TPSA): 55.5 Ų for the target versus an estimated 29.5 Ų for the des-amino analog. Higher HBD count and TPSA correlate with improved aqueous solubility and greater capacity for directed hydrogen-bond interactions with biological targets such as kinase hinge regions or protease active sites [1].
| Evidence Dimension | Hydrogen-Bond Donor Count / Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 55.5 Ų |
| Comparator Or Baseline | 5-(3-Bromophenoxy)pentan-1-ol (CAS 1250211-28-9): HBD = 1; TPSA ≈ 29.5 Ų (estimated by fragment-based calculation) |
| Quantified Difference | Δ HBD = +1 (100% increase); Δ TPSA ≈ +26 Ų (88% increase) |
| Conditions | Computed physicochemical properties; PubChem Cactvs 3.4.6.11 descriptors; fragment-based TPSA estimation for comparator |
Why This Matters
The doubled hydrogen-bond donor capacity enables binding modes inaccessible to the des-amino analog, making the target compound uniquely suited for fragment-based drug design where hydrogen-bond interactions are critical for initial hit identification.
- [1] PubChem Compound Summary for CID 116281231, 5-(3-Amino-2-bromophenoxy)pentan-1-ol. National Center for Biotechnology Information, 2025. View Source
